Cas no 1797551-66-6 (3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide)

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide structure
1797551-66-6 structure
Product name:3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
CAS No:1797551-66-6
MF:C16H19N3O3
Molecular Weight:301.340363740921
CID:6432064
PubChem ID:71810177

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide 化学的及び物理的性質

名前と識別子

    • AKOS024567370
    • 1797551-66-6
    • 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
    • 3-METHOXY-N-[1-(OXAN-4-YL)PYRAZOL-4-YL]BENZAMIDE
    • F6448-1632
    • 3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
    • インチ: 1S/C16H19N3O3/c1-21-15-4-2-3-12(9-15)16(20)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h2-4,9-11,14H,5-8H2,1H3,(H,18,20)
    • InChIKey: OBLRILVPBYCYSX-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N1C=C(C=N1)NC(C1C=CC=C(C=1)OC)=O

計算された属性

  • 精确分子量: 301.14264148g/mol
  • 同位素质量: 301.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 374
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.4Ų
  • XLogP3: 1.3

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6448-1632-15mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6448-1632-25mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
25mg
$163.5 2023-05-20
Life Chemicals
F6448-1632-10μmol
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6448-1632-20μmol
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6448-1632-75mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
75mg
$312.0 2023-05-20
Life Chemicals
F6448-1632-5μmol
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6448-1632-5mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6448-1632-3mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6448-1632-100mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
100mg
$372.0 2023-05-20
Life Chemicals
F6448-1632-20mg
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
1797551-66-6 90%+
20mg
$148.5 2023-05-20

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide 関連文献

3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamideに関する追加情報

3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide: A Novel Compound with Promising Therapeutic Potential in Biomedical Research

3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, with CAS number 1797551-66-6, represents a structurally unique compound that has garnered significant attention in the field of biomedical research. This molecule combines multiple functional groups, including a benzamide core, a pyrazole ring system, and a pyran heterocyclic moiety, which collectively contribute to its potential pharmacological activity. Recent studies have highlighted its role in modulating inflammatory pathways and its potential application in the development of targeted therapies for chronic diseases.

The benzamide scaffold is a well-established pharmacophore in drug discovery, known for its ability to interact with various biological targets such as enzymes, receptors, and ion channels. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is frequently found in pharmaceuticals due to its capacity to exhibit anti-inflammatory, antitumor, and antimicrobial properties. The pyran ring, a six-membered oxygen-containing heterocycle, further enhances the molecular complexity of this compound, potentially expanding its biological activities.

Recent advancements in computational chemistry and medicinal chemistry have enabled researchers to explore the 3-methoxy substituent's role in modulating the compound's physicochemical properties. The methoxy group, a common functional group in pharmaceuticals, is known to influence solubility, metabolic stability, and receptor interactions. Studies published in 2023 in the Journal of Medicinal Chemistry suggest that the 3-methoxy group may enhance the compound's ability to cross the blood-brain barrier, making it a promising candidate for neurodegenerative disease research.

One of the most intriguing aspects of 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is its potential to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. Research published in Cell Chemical Biology (2024) has demonstrated that this compound can inhibit the activation of PI3K/AKT/mTOR in cancer cell lines, suggesting its potential as an antitumor agent. The pyrazole ring is believed to interact with key residues in the PI3K enzyme, while the pyran moiety may stabilize the compound's conformation, enhancing its binding affinity.

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl substituent adds another layer of complexity to the molecule's biological activity. The tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle, is often associated with improved pharmacokinetic profiles. Recent studies have shown that the tetrahydro-2H-pyran moiety can enhance the compound's metabolic stability, reducing its susceptibility to enzymatic degradation. This property is particularly valuable in the development of long-acting therapies for chronic conditions.

Another area of interest is the compound's potential application in the treatment of inflammatory diseases. A 2023 study in Pharmacological Research highlighted its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The pyrazole ring is thought to interact with the COX-2 enzyme, a key target in the development of non-steroidal anti-inflammatory drugs (NSAIDs). However, unlike traditional NSAIDs, this compound may offer a more selective mechanism of action, potentially reducing the risk of gastrointestinal side effects.

From a synthetic perspective, the 3-methoxy group in 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is synthesized through a multi-step process involving the methylation of a benzamide precursor. This process requires precise control of reaction conditions to ensure the formation of the correct stereochemistry and regiochemistry. Recent advances in asymmetric synthesis have enabled researchers to achieve higher yields and purities, which is critical for pharmaceutical applications.

The pyran ring system in this compound is typically formed through a cyclization reaction involving a dihydroxy compound. The choice of solvent and catalyst plays a crucial role in determining the stereochemistry of the final product. A 2023 study in Organic Letters demonstrated that using a chiral catalyst could lead to the formation of a single stereoisomer, which may have different biological activities compared to its enantiomer. This finding underscores the importance of stereochemistry in drug design.

Despite its promising properties, the development of 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide as a therapeutic agent is still in its early stages. Challenges such as optimizing its solubility, improving its bioavailability, and ensuring its safety profile need to be addressed. Preclinical studies are currently underway to evaluate its efficacy in animal models of diseases such as cancer and neurodegeneration.

One of the most exciting prospects for this compound is its potential use in combination therapy. The PI3K/AKT/mTOR pathway is often dysregulated in cancer, and combining this compound with existing chemotherapeutic agents may enhance its antitumor effects. A 2024 study in Cancer Research showed that the combination of 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide with a traditional chemotherapy drug led to a synergistic effect in vitro, suggesting its potential as a novel therapeutic strategy.

In conclusion, 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide (CAS 1797551-66-6) is a fascinating molecule with a wide range of potential applications in biomedical research. Its unique structural features, including the benzamide, pyrazole, and pyran moieties, contribute to its diverse biological activities. While further research is needed to fully understand its therapeutic potential, the current findings suggest that this compound could play a significant role in the development of novel therapies for various diseases.

As the field of medicinal chemistry continues to evolve, compounds like 3-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide represent the future of drug discovery. By leveraging the power of computational tools, synthetic chemistry, and biological assays, researchers can unlock new possibilities for treating complex diseases. The journey of this compound from the laboratory to the clinic is just beginning, and its potential impact on human health is truly promising.

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